molecular formula C23H17NO3 B2453493 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923107-57-7

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2453493
M. Wt: 355.393
InChI Key: FBEPWMMVSNCFRK-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzamide moiety, which is a carboxamide group substituted with a benzene ring . They are widely used in the pharmaceutical industry and serve as crucial building blocks for many drug candidates .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of a catalyst . This reaction can be performed under ultrasonic irradiation, which is a green and powerful technology .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The exact structure can vary depending on the specific substituents attached to the benzene ring .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including acylation, reduction, and condensation reactions . The exact reactions and their mechanisms can depend on the specific substituents present on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on their specific structure. For example, benzamides typically have a molecular weight of around 200-300 g/mol . They are usually solid at room temperature .

Scientific Research Applications

Anticancer Properties

N-substituted benzamides, including compounds with chromen moieties, have been studied for their anticancer activities. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Ravinaik et al., 2021).

Antimicrobial Activity

Compounds with chromen and benzamide frameworks have been investigated for their antimicrobial efficacy. A novel synthetic pathway involving microwave irradiation was employed to produce 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, showing significant antibacterial and antifungal activities (Raval et al., 2012).

Antituberculosis Activity

A PTSA-catalyzed synthesis approach was used to produce 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives, which demonstrated promising antituberculosis activity, indicating potential applications in the treatment of tuberculosis (Warekar et al., 2017).

Anticholinesterase Activity

N-substituted chromen-3-carboxamides bearing tryptamine moieties were synthesized and tested for their anticholinesterase activity, revealing significant inhibition against acetylcholinesterase (AChE), suggesting their use in treating neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Material Science Applications

In material science, a novel monomer diacid containing coumarin chromophores was synthesized and used in the formation of aromatic polyamides. These polymers, with photosensitive coumarin pendent groups, exhibited unique properties suitable for advanced material applications, including solubility in various solvents and good thermal stability (Nechifor, 2009).

Safety And Hazards

Benzamides are generally considered safe for laboratory use, but they can be harmful if swallowed and are suspected of causing genetic defects . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

Benzamides are a promising class of compounds with wide applications in medicinal chemistry . Future research could focus on developing new synthetic methods for benzamides, studying their mechanisms of action, and exploring their potential uses in the treatment of various diseases .

properties

IUPAC Name

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEPWMMVSNCFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

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